2-(Chloromethyl)benzo[d]oxazole-6-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)benzo[d]oxazole-6-methanol is a chemical compound with the molecular formula C8H6ClNO It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-methanol typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid. This reaction forms 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be further reacted to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-6-methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace the chlorine atom with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazole compounds .
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-6-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, similar to other benzoxazole derivatives. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: A precursor in the synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-methanol.
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H8ClNO2 |
---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
[2-(chloromethyl)-1,3-benzoxazol-6-yl]methanol |
InChI |
InChI=1S/C9H8ClNO2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,12H,4-5H2 |
InChI Key |
BZBXWGJUUIRUKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(=N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.